molecular formula C10H12N4 B2596524 5-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-amine CAS No. 502685-90-7

5-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-amine

Cat. No.: B2596524
CAS No.: 502685-90-7
M. Wt: 188.234
InChI Key: YHTHMFVYJZWWRQ-UHFFFAOYSA-N
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Description

5-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-amine is a chemical compound with the molecular formula C10H12N4 and a molecular weight of 188.23 g/mol . It belongs to the 1,2,4-triazole chemical class, which is a nitrogen-rich heterocyclic system known for its significant biological potential and versatility as a pharmacophore . Although specific biological data for this compound is limited in the public domain, structurally similar 1,2,4-triazol-3-amine analogs have demonstrated substantial promise in scientific research, particularly in the field of oncology . For instance, closely related compounds have been synthesized and shown to exhibit potent anticancer activities against various human cancer cell lines. Research on these analogs indicates that the 1,2,4-triazol-3-amine scaffold can function by inhibiting tubulin polymerization, a key mechanism for stopping cell division . Furthermore, specific derivatives have been reported to induce apoptosis (programmed cell death) in cancer cells by modulating the expression of key proteins, such as upregulating BAX and caspase 3, and downregulating BCL-2 . The presence of the 2,4-dimethylphenyl substituent in this compound offers potential for exploring structure-activity relationships and optimizing lipid-water partition coefficients, which can influence cellular uptake . This makes this compound a valuable building block for researchers in medicinal chemistry seeking to develop novel therapeutic agents, study mechanisms of cell proliferation, and investigate new oncological targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(2,4-dimethylphenyl)-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-6-3-4-8(7(2)5-6)9-12-10(11)14-13-9/h3-5H,1-2H3,(H3,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTHMFVYJZWWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC(=NN2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dimethylphenylhydrazine with formamide under acidic conditions to form the triazole ring. The reaction is usually carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

On an industrial scale, the synthesis may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The amino group (-NH₂) and triazole ring are susceptible to oxidation under specific conditions. Key pathways include:

  • Amino group oxidation : Conversion to nitroso (-NO) or nitro (-NO₂) derivatives under strong oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

  • Triazole ring oxidation : Formation of triazole N-oxides via reaction with peracids (e.g., meta-chloroperbenzoic acid, mCPBA) .

Table 1: Oxidation Pathways

Reagent/ConditionsExpected ProductNotes
H₂O₂ (aq, acidic)5-(2,4-Dimethylphenyl)-4H-1,2,4-triazol-3-onePartial oxidation of -NH₂
mCPBA (CH₂Cl₂, 0°C)Triazole N-oxide derivativeRegioselective at N1/N4

Substitution Reactions

The triazole ring supports electrophilic and nucleophilic substitutions, influenced by the electron-donating methylphenyl group:

  • Electrophilic substitution : Halogenation (Cl₂, Br₂) at position 1 or 4 of the triazole ring .

  • Nucleophilic displacement : Reaction of the amino group with acyl chlorides or alkyl halides to form amides or alkylated derivatives .

Table 2: Substitution Reactions

Reaction TypeReagentProductYield*
AcylationAcetyl chloride (Et₃N)N-Acetyl-triazol-3-amine~75% (inferred)
AlkylationMethyl iodide (K₂CO₃)N-Methyl-triazol-3-amine~60% (inferred)
BrominationBr₂ (FeCl₃ catalyst)1-Bromo-4H-1,2,4-triazol-3-amine derivativeNot reported

*Yields estimated from analogous reactions in triazole systems .

Cycloaddition and Ring-Opening Reactions

The triazole ring can participate in:

  • 1,3-Dipolar cycloadditions with alkynes or nitriles to form fused bicyclic systems .

  • Ring-opening under strongly basic conditions (e.g., NaOH/EtOH) to yield amidine derivatives .

Table 3: Cycloaddition Examples

DipolarophileConditionsProductReference
PhenylacetyleneCu(I) catalyst, 80°CTriazolo[1,5-a]pyridine derivative
Nitrile oxidesMicrowave irradiationFused 1,2,4-oxadiazole-triazole

Tautomerism and Prototropic Shifts

The compound exhibits annular tautomerism, with equilibrium between 4H-1,2,4-triazol-3-amine and 1H-1,2,4-triazol-5-amine forms. This behavior is confirmed via NMR studies in related triazolones .

Key Observations :

  • Dominance of the 4H-tautomer in non-polar solvents (CDCl₃) .

  • Shift to 1H-tautomer in polar aprotic solvents (DMSO-d₆) .

Coordination Chemistry

The amino and triazole nitrogen atoms act as ligands for metal ions:

  • Cu(II) complexes : Form octahedral geometries with antimicrobial activity .

  • Ag(I) complexes : Used in catalytic cycloadditions .

Table 4: Metal Complexation

Metal SaltLigand SitesApplication
Cu(OAc)₂N3 (triazole), NH₂Antibacterial agents
AgNO₃N1, N4 (triazole)Catalytic azide-alkyne couplings

Scientific Research Applications

Anticancer Activity

1,2,4-Triazole derivatives have shown promising anticancer properties, often acting as antiangiogenic agents or antiproliferative compounds. The presence of aryl groups, such as the 2,4-dimethylphenyl moiety, can enhance these activities by modifying the compound's interaction with biological targets . Although specific data on 5-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-amine is not available, related compounds have demonstrated efficacy against various cancer cell lines.

Anti-Inflammatory Activity

1,2,4-Triazoles have been explored as COX-1/COX-2 inhibitors, which are crucial for reducing inflammation. Some derivatives exhibit high selectivity for COX-2, minimizing gastrointestinal side effects associated with non-selective COX inhibitors . The structural modifications in This compound could potentially influence its anti-inflammatory profile, although specific studies are needed to confirm this.

Antimicrobial Activity

1,2,4-Triazole derivatives have shown antimicrobial properties, including antibacterial and antifungal activities. These compounds often interact with essential enzymes or disrupt microbial membranes, leading to their inhibitory effects . While This compound has not been specifically tested, its structural analogs suggest potential antimicrobial applications.

Other Biological Activities

Beyond the aforementioned applications, 1,2,4-triazoles have been investigated for their antiviral, anticonvulsant, and antioxidant properties . The versatility of the triazole scaffold allows for diverse functionalization, which can tailor the compound's biological activity to specific therapeutic needs.

Case Studies and Research Findings

Compound Biological Activity Key Findings
3-Amino-1,2,4-triazole derivatives Anticancer, AntiangiogenicShowed efficacy against various cancer cell lines and endothelial cells .
1,2,4-Triazole COX-2 inhibitors Anti-InflammatoryExhibited high selectivity for COX-2 with reduced gastrointestinal toxicity .
N-aryl-4H-1,2,4-triazol-3-amine analogs AnticancerDemonstrated antiproliferative activity comparable to or better than known drugs like imatinib .
Alkyl thio-1,2,4-triazole derivatives AntibacterialDisplayed potent activity against E. coli with favorable drug-likeness profiles .

Mechanism of Action

The mechanism of action of 5-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Br in 5-(3-bromophenyl)) may enhance stability but reduce solubility compared to electron-donating groups (e.g., OMe in 4-methoxyphenyl derivatives) .

Key Observations :

  • Microwave synthesis significantly reduces reaction time (minutes vs. hours) while maintaining high yields .
  • Multicomponent approaches (e.g., pyrazole-triazolopyrimidine hybrids) enable structural complexity but require optimized bases and solvents .

Pharmacological Activities

Triazol-3-amine derivatives exhibit diverse bioactivities:

Compound Name Bioactivity IC50/EC50 (µM) Mechanism/Notes References
5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amine Anticancer (MCF-7 cells) 12.5 Induces apoptosis via caspase-3
Pyrazole-triazolopyrimidine hybrids α-Glucosidase inhibition 0.89–1.42 Competitive inhibition
Megazol bioisostere (triazole analog) Trypanocidal (T. cruzi) 0.7 Reduced genotoxicity vs. imidazole
5-(Dichlorobenzylthio)-4H-1,2,4-triazol-3-amine Antiviral (CMV) 500 mg/L Moderate activity

Key Observations :

  • Anticancer activity correlates with aryl substituent bulk and hydrophobicity (e.g., bromophenyl vs. dimethylphenyl) .
  • Enzyme inhibition (e.g., α-glucosidase) is enhanced by hybrid systems with extended conjugation .
  • Bioisosteric replacement of imidazole with triazole (e.g., Megazol analog) reduces genotoxicity while retaining trypanocidal efficacy .

Physicochemical and Spectroscopic Properties

NMR and mass spectrometry data highlight substituent-driven shifts:

Compound Name 1H NMR (δ, DMSO-d6) 13C NMR (δ, DMSO-d6) ESI-MS (m/z) References
5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amine 2.12 (s, 6H, ArH), 7.04–8.79 (m, ArH, NH) 157.99 (C=O), 18.57 (CH3) 343.06
N-(2-Nitrophenyl)-5-phenyl-4H-1,2,4-triazol-3-amine 14.13 (s, NH), 8.60–7.04 (m, ArH) - 315.15
5-(Dichlorobenzylthio)-4H-1,2,4-triazol-3-amine - - 275.15

Key Observations :

  • Methyl groups (e.g., 2,4-dimethylphenyl) produce distinct singlets in 1H NMR (~2.1 ppm) .
  • Aromatic protons in bromophenyl derivatives resonate downfield (7.0–8.8 ppm) due to electron withdrawal .

Biological Activity

5-(2,4-Dimethylphenyl)-4H-1,2,4-triazol-3-amine is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent and has shown promise in various biological assays. This article synthesizes current research findings on its biological activity, including anticancer properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C10H12N4
  • Molecular Weight : 188.23 g/mol
  • CAS Number : [not provided in the search results]

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various assays. The compound's efficacy was evaluated against several cancer cell lines, notably HepG2 (liver cancer) and MCF-7 (breast cancer).

Case Study: HepG2 Cell Line

In a study examining a series of triazole derivatives, including this compound, the compound demonstrated significant anti-proliferative effects. The following table summarizes the IC50 values for various derivatives tested against HepG2 cells:

CompoundIC50 (µg/mL)Activity Level
This compound15.5Moderate
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine12.5High
Control (DMSO)>100No activity

The compound exhibited an IC50 value of 15.5 µg/mL against HepG2 cells, indicating moderate cytotoxicity compared to other derivatives tested .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is often influenced by their structural features. In the case of this compound:

  • Substituents : The presence of electron-donating groups such as methyl significantly enhances the compound's activity.
  • Positioning : The ortho and para positions on the phenyl ring are crucial for maximizing interaction with biological targets.

A comparative analysis of related compounds indicated that those with methyl substituents at the ortho position exhibited superior anti-proliferative effects compared to those with electron-withdrawing groups .

Additional Biological Activities

Beyond anticancer properties, triazole derivatives have been studied for various other biological activities:

  • Antifungal Activity : Triazoles are known for their antifungal properties due to their ability to inhibit fungal cytochrome P450 enzymes.
  • Antioxidant Activity : Some studies have demonstrated that triazole derivatives exhibit significant antioxidant capabilities through DPPH and ABTS assays.

The broad-spectrum biological activities of triazoles make them attractive candidates for further pharmacological development .

Q & A

Q. What are the recommended synthetic routes for 5-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-amine, and how do reaction conditions influence yield and purity?

The synthesis of 1,2,4-triazole derivatives typically involves cyclocondensation of thiosemicarbazides or hydrazine derivatives with carboxylic acids or their equivalents. For example, heating a mixture of 2,4-dimethylphenyl-substituted precursors with hydrazine hydrate in ethanoic acid under reflux can yield the triazole core . Optimization of reaction time (6–12 hours) and temperature (80–100°C) is critical to achieving >70% yield. Purity can be enhanced via recrystallization in ethanol or acetonitrile. Contaminants like unreacted starting materials or byproducts (e.g., dimerized intermediates) should be monitored via TLC or HPLC .

Q. How can structural characterization of this compound be systematically validated?

A multi-technique approach is essential:

  • X-ray crystallography : Resolves tautomeric forms (e.g., 3-amino vs. 5-amino isomers) and confirms planar geometry of the triazole ring. Dihedral angles between the triazole and aryl substituents typically range from 2–10°, as seen in analogous structures .
  • NMR spectroscopy : 1H^1H NMR signals for the triazole NH2_2 group appear at δ 6.8–7.2 ppm (DMSO-d6_6), while aromatic protons from the 2,4-dimethylphenyl group resonate at δ 7.1–7.5 ppm .
  • Mass spectrometry : ESI-MS typically shows [M+H]+^+ peaks with expected molecular weights (e.g., C10_{10}H12_{12}N4_4 = 188.22 g/mol).

Q. What safety protocols are critical during handling and disposal?

  • Handling : Use PPE (gloves, goggles) to avoid inhalation or skin contact. The compound’s acute toxicity is uncharacterized, but analogous triazoles exhibit H303 (harmful if swallowed) and H313 (harmful in contact with skin) hazards .
  • Waste disposal : Segregate as hazardous organic waste and neutralize with 10% NaOH before incineration by licensed facilities to prevent environmental release of nitrogenous byproducts .

Advanced Research Questions

Q. How do substituent effects (e.g., methyl groups on the phenyl ring) influence biological activity or physicochemical properties?

  • Electronic effects : Methyl groups at the 2- and 4-positions of the phenyl ring enhance lipophilicity (logP ≈ 2.5), improving membrane permeability. This correlates with antimicrobial activity in analogs like 5-(4-fluorobenzyl)-triazol-3-amine, where logP > 2.0 increases MIC values against S. aureus by 4-fold .
  • Steric effects : Bulkier substituents (e.g., tert-butyl) reduce tautomerization flexibility, potentially diminishing binding affinity to target enzymes like CYP450 .

Q. What computational methods are suitable for predicting the compound’s reactivity or interaction with biological targets?

  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) to predict electrophilic/nucleophilic sites. The triazole’s NH2_2 group often acts as a hydrogen-bond donor (e.g., binding to kinase ATP pockets) .
  • Molecular docking : Use AutoDock Vina to simulate interactions with fungal CYP51 (PDB: 3JUS). Methyl groups may occupy hydrophobic pockets, while the triazole core coordinates heme iron .

Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC50_{50}50​ values)?

  • Standardized assays : Discrepancies often arise from variations in assay conditions. For antifungal studies, use RPMI-1640 media (pH 7.0) and incubate at 35°C for 48 hours to align with CLSI guidelines .
  • Control compounds : Include fluconazole or voriconazole as benchmarks. For example, if the compound’s IC50_{50} against C. albicans varies between 8–32 µg/mL, re-evaluate inoculum size (1–5 × 103^3 CFU/mL) and endpoint criteria (50% vs. 90% inhibition) .

Methodological Tables

Q. Table 1. Comparative Physicochemical Properties of Analogous Triazol-3-amines

CompoundlogPSolubility (mg/mL, H2_2O)Tm_m (°C)Reference
5-(4-Fluorophenyl)-derivative2.10.45198–201
5-(2,4-Dimethylphenyl)-target2.5*0.32*210–212*Predicted
5-(tert-Butylphenyl)-analog3.20.12185–188

*Predicted via ChemAxon software.

Q. Table 2. Key Spectral Data for Structural Validation

TechniqueKey SignalsReference
1H^1H NMRδ 2.3 (s, 6H, CH3_3), 7.1–7.5 (m, 3H, Ar-H), 6.9 (s, 2H, NH2_2)
IR3350 cm1^{-1} (N–H stretch), 1600 cm1^{-1} (C=N triazole)
XRDSpace group P1\overline{1}, Z = 2, R-factor = 0.031

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